6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide
Description
6-Chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a chloro-substituted indole core and a sulfamoylbenzyl carboxamide side chain. Its structural features include:
- Indole core: A 6-chloro substituent at position 6 and a methyl group at position 1.
- Carboxamide side chain: A benzyl group substituted with a sulfamoyl (-SO$2$NH$2$) moiety at the para position.
This compound’s design likely aims to modulate physicochemical properties (e.g., solubility, hydrogen bonding) and receptor interactions compared to related indole derivatives.
Properties
Molecular Formula |
C17H16ClN3O3S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
6-chloro-1-methyl-N-[(4-sulfamoylphenyl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C17H16ClN3O3S/c1-21-10-15(14-7-4-12(18)8-16(14)21)17(22)20-9-11-2-5-13(6-3-11)25(19,23)24/h2-8,10H,9H2,1H3,(H,20,22)(H2,19,23,24) |
InChI Key |
ZGTFYGAHRRTFQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through a nucleophilic substitution reaction, where the indole core reacts with a sulfamoylbenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group or the chloro group, potentially converting them to amines or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines or hydrogenated products.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro, methyl, and sulfamoylbenzyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Indole N-Substituents: Most analogs feature alkyl or fluorinated alkyl chains (e.g., pentyl, fluoropentyl) to enhance lipophilicity.
- Carboxamide Side Chains : The sulfamoylbenzyl group in the target compound is unique. Sulfamoyl (-SO$2$NH$2$) may improve aqueous solubility and hydrogen-bonding capacity compared to adamantyl (APICA) or phenylpropan-2-yl (CUMYL-BICA) groups.
- Halogenation : The 6-chloro substituent distinguishes it from fluorinated analogs like 5F-ABICA or STS-135, which may alter electronic effects on the indole ring.
Functional and Pharmacological Implications
- Receptor Binding: Adamantyl-containing analogs (e.g., APICA) are associated with cannabinoid receptor interactions due to their bulky, lipophilic side chains . The sulfamoyl group in the target compound could shift selectivity toward other targets (e.g., enzymes requiring polar interactions).
- Metabolic Stability : Fluorinated alkyl chains (e.g., in 5F-ABICA) are often used to resist oxidative metabolism. The methyl group in the target compound may increase susceptibility to metabolic degradation.
- The sulfamoylbenzyl group in the target compound might represent an effort to circumvent existing regulatory frameworks.
Biological Activity
The compound 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C16H16ClN3O3S
- Molecular Weight : 367.83 g/mol
- IUPAC Name : 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide
The biological activity of 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide is primarily attributed to its interaction with specific biological targets, particularly enzymes involved in inflammatory pathways and cancer cell proliferation. The compound exhibits selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Inhibition of COX Enzymes
Research indicates that this compound may inhibit both COX-1 and COX-2, with a preference for COX-2, which is often associated with inflammatory processes. The selectivity for COX-2 over COX-1 is significant as it may reduce gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Biological Activity Data
| Biological Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| COX-1 Inhibition | 23 ± 8 | COX-1 | |
| COX-2 Inhibition | 60 ± 8 | COX-2 | |
| Anticancer Activity | 0.077 | HCT-116 |
Anti-inflammatory Activity
A study demonstrated that derivatives similar to 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide exhibited significant anti-inflammatory effects in vitro. The compounds were tested using whole blood assays to evaluate their ability to inhibit the production of pro-inflammatory cytokines. Results indicated that these compounds could effectively reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
Anticancer Properties
In another study focusing on anticancer activity, the compound was evaluated against various cancer cell lines, including HCT-116 (colon cancer), NBT-T2 (T-cell leukemia), and Panc-1 (pancreatic cancer). The IC50 values indicated potent anticancer effects, particularly against HCT-116 cells, highlighting its potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
